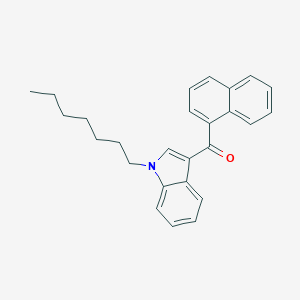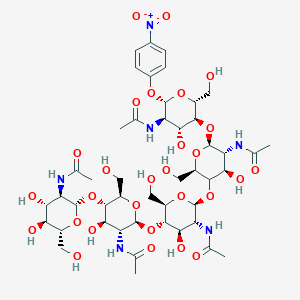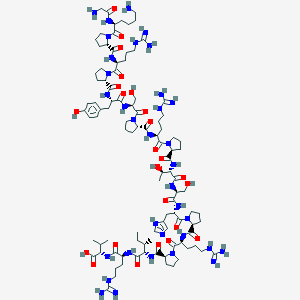
(1-Heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanon
Übersicht
Beschreibung
JWH 020: is a synthetic cannabinoid belonging to the naphthoylindole family. It is derived from WIN 55,212-1 and exhibits weaker affinities for the cannabinoid receptors CB1 and CB2 compared to other synthetic cannabinoids . The compound is primarily used for forensic and research purposes .
Wissenschaftliche Forschungsanwendungen
JWH 020 wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Industrie: Eingesetzt bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Verbindungen.
Wirkmechanismus
JWH 020 entfaltet seine Wirkung durch die Bindung an die Cannabinoid-Rezeptoren CB1 und CB2. Seine Affinitäten zu diesen Rezeptoren sind im Vergleich zu anderen synthetischen Cannabinoiden wie WIN 55,212-2 deutlich geringer . Die Bindung von JWH 020 an diese Rezeptoren moduliert verschiedene Signalwege, was zu den beobachteten Effekten führt .
Wirkmechanismus
Target of Action
JWH-020 primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
JWH-020 interacts with its targets, the CB1 and CB2 receptors, by binding to them. Its affinities for these receptors (128 and 205 nm, respectively) are significantly weaker than those of win 55,212-2 (189 and 028 nM, respectively) .
Biochemical Pathways
For instance, CB1 receptors in the central nervous system can modulate cardiac and vascular functions .
Pharmacokinetics
It has been suggested that jwh-020 may undergo biotransformation in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH-020. For instance, the compound’s effects can be influenced by factors such as the user’s physiological state and the presence of other substances in the body .
Biochemische Analyse
Biochemical Properties
JWH-020 interacts with the CB1 and CB2 receptors, with affinities of 128 nM and 205 nM, respectively . These interactions are significantly weaker than those of WIN 55,212-2 . The compound’s interaction with these receptors is part of its role in biochemical reactions.
Cellular Effects
The effects of (1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone on cells and cellular processes have not been extensively studied. Given its interaction with CB1 and CB2 receptors, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind to CB1 and CB2 receptors . This binding could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 020 beinhaltet die Reaktion von 1-Heptyl-1H-Indol-3-carbonsäure mit 1-Naphthoylchlorid unter basischen Bedingungen. Die Reaktion findet typischerweise in Gegenwart einer Base wie Triethylamin oder Pyridin statt, was die Bildung des gewünschten Produkts erleichtert .
Industrielle Produktionsmethoden: Die industrielle Produktion von JWH 020 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: JWH 020 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion von JWH 020 kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: Der Indolring von JWH 020 kann Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Wichtigste gebildete Produkte:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von alkylierten Indolderivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- JWH 018
- JWH 073
- JWH 200
- WIN 55,212-2
Vergleich: JWH 020 ist aufgrund seiner schwächeren Affinitäten zu Cannabinoid-Rezeptoren im Vergleich zu anderen synthetischen Cannabinoiden einzigartig. Diese Eigenschaft macht es weniger potent und möglicherweise weniger schädlich, was für bestimmte Forschungsanwendungen von Vorteil ist .
Eigenschaften
IUPAC Name |
(1-heptylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-2-3-4-5-10-18-27-19-24(22-15-8-9-17-25(22)27)26(28)23-16-11-13-20-12-6-7-14-21(20)23/h6-9,11-17,19H,2-5,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKDUDCDUKFOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016343 | |
| Record name | JWH-020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209414-09-5 | |
| Record name | JWH-020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UPV2SG3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)






![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)




